

High-performance liquid chromatography (HPLC) for the separation of Methoxphenidine regioisomers

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Compound of Interest

Compound Name: Methoxphenidine

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An effective High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **Methoxphenidine** (MXP) regioisomers is critical for forensic laboratories, researchers, and drug development professionals. **Methoxphenidine**, a dissociative anesthetic and novel psychoactive substance (NPS), exists as three positional isomers: 2-Methoxydiphenidine (2-MXP), 3-Methoxydiphenidine (3-MXP), and 4-Methoxydiphenidine (4-MXP).[1] These regioisomers may exhibit different pharmacological and toxicological profiles, making their unambiguous identification essential.[2]

This application note details a validated HPLC-DAD method for the rapid and efficient separation of these three isomers, adapted from established forensic chemistry research.[3][4] The method's success hinges on optimizing the mobile phase and stationary phase interactions to achieve baseline resolution.[5][6]

Application Note: HPLC Separation of Methoxphenidine Regioisomers

Introduction

Methoxphenidine (MXP) is a diarylethylamine derivative that has emerged as a "research chemical" on the illicit drug market.[7] A significant analytical challenge in the forensic identification of MXP is the presence of its positional isomers (2-MXP, 3-MXP, and 4-MXP), which may be present in seized samples.[1] Due to the potential for varying psychoactive

effects and toxicities, a reliable analytical method to differentiate and quantify these regioisomers is imperative. This document provides a detailed protocol for the separation of 2-, 3-, and 4-MXP using reversed-phase HPLC with Diode Array Detection (DAD), enabling accurate identification based on retention time and UV spectral data.[\[3\]](#)[\[4\]](#)

Key Chromatographic Parameters

The critical factor in separating MXP regioisomers is the manipulation of the chromatographic conditions, particularly the mobile phase pH.[\[6\]](#) Studies have shown that at low pH, the isomers exhibit poor retention and separation.[\[5\]](#) In contrast, at intermediate pH, a synergistic effect between electrostatic and hydrophobic retention mechanisms provides enhanced separation.[\[6\]](#) The method detailed below utilizes a buffered mobile phase to ensure robust and reproducible separation.

Experimental Protocols

1. Instrumentation and Consumables

- **HPLC System:** An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
- **Chromatographic Column:** Phenomenex Gemini C18 column (150 mm x 2 mm, 5 μ m) protected by a suitable guard column.[\[3\]](#) Alternative columns like ACE C18 or Poroshell 120 phenyl-hexyl can also be used.[\[5\]](#)[\[8\]](#)
- **Data Acquisition:** Chromatography data station software (e.g., Agilent ChemStation).
- **Analytical Balance:** Capable of weighing to 0.01 mg.
- **Volumetric Glassware:** Class A flasks and pipettes.
- **Syringe Filters:** 0.22 μ m PTFE or nylon.

2. Reagents and Chemicals

- **Solvents:** HPLC-grade acetonitrile and methanol.
- **Water:** Deionized water (18.2 M Ω ·cm).

- Buffer: Triethylammonium phosphate (TEAP) buffer, 25 mM.[\[2\]](#)[\[3\]](#)
- Standards: Certified reference materials for 2-MXP, 3-MXP, and 4-MXP.

3. Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each regioisomer standard and dissolve in 10 mL of methanol in separate Class A volumetric flasks.
- Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the mobile phase.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture to cover the desired concentration range (e.g., 0.1 µg/mL to 5 µg/mL).

4. Sample Preparation (for Solid Seized Samples)

- Homogenize the seized material (e.g., powder or tablet).
- Accurately weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask.
- Add methanol to dissolve the sample, sonicate for 10 minutes, and dilute to volume with methanol.
- Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

5. HPLC-DAD Operating Conditions

Parameter	Value
Column	Phenomenex Gemini C18 (150 mm x 2 mm, 5 µm)
Mobile Phase	Acetonitrile / 25 mM TEAP Buffer
Elution Mode	Isocratic: 30% Acetonitrile[2][4]
Flow Rate	2.0 mL/min[2]
Column Temperature	30 °C[3]
Injection Volume	5 µL
DAD Wavelength	Monitoring at 229 nm, 272 nm, 276 nm, and 278 nm.[3][4] Full UV scan (200-400 nm) for peak purity and library matching.
Run Time	10 minutes

Data and Results

The described HPLC method provides a baseline separation of the three **Methoxphenidine** regioisomers. The differentiation is achieved through a combination of unique retention times and distinct UV absorption maxima.

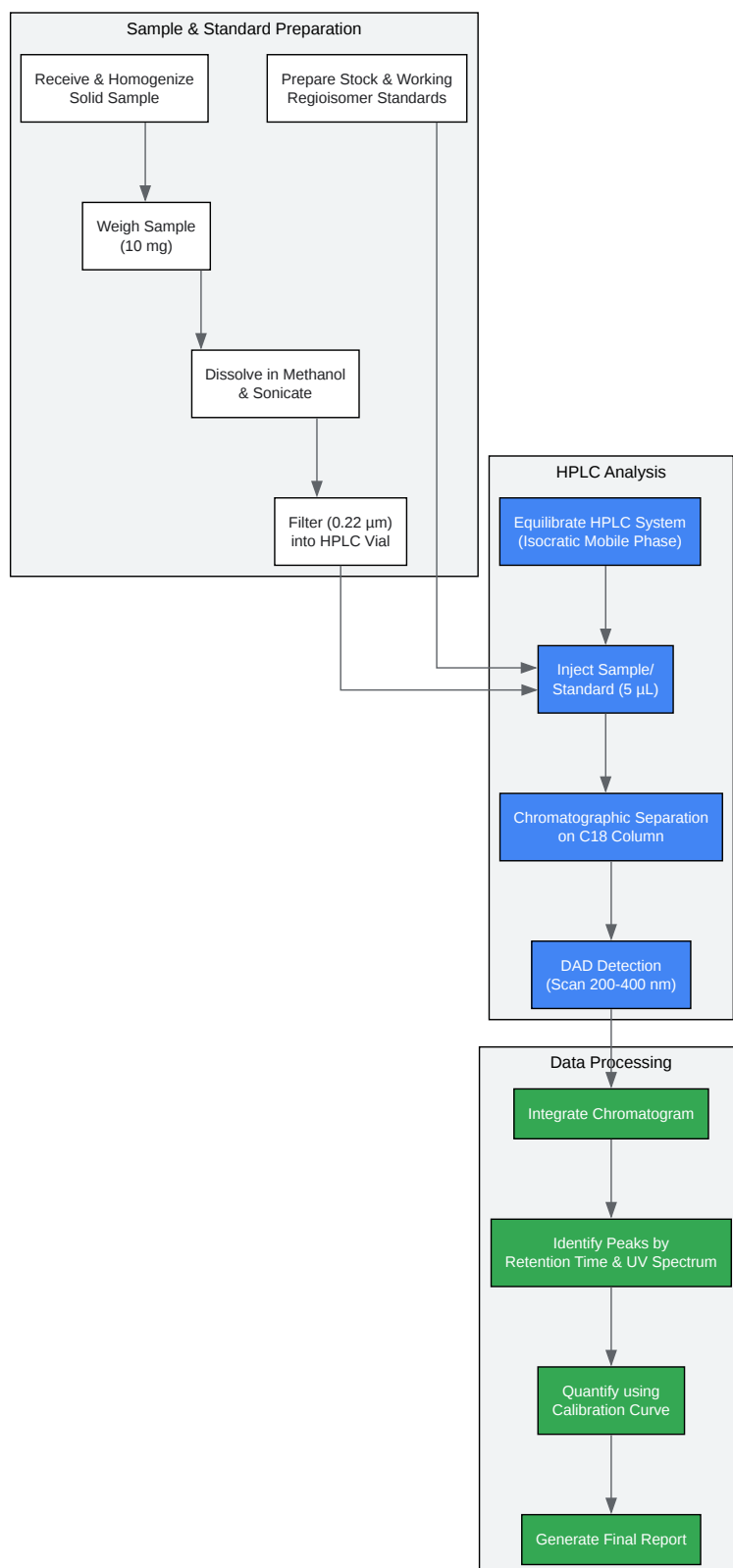
Table 1: Quantitative Data for MXP Regioisomer Separation

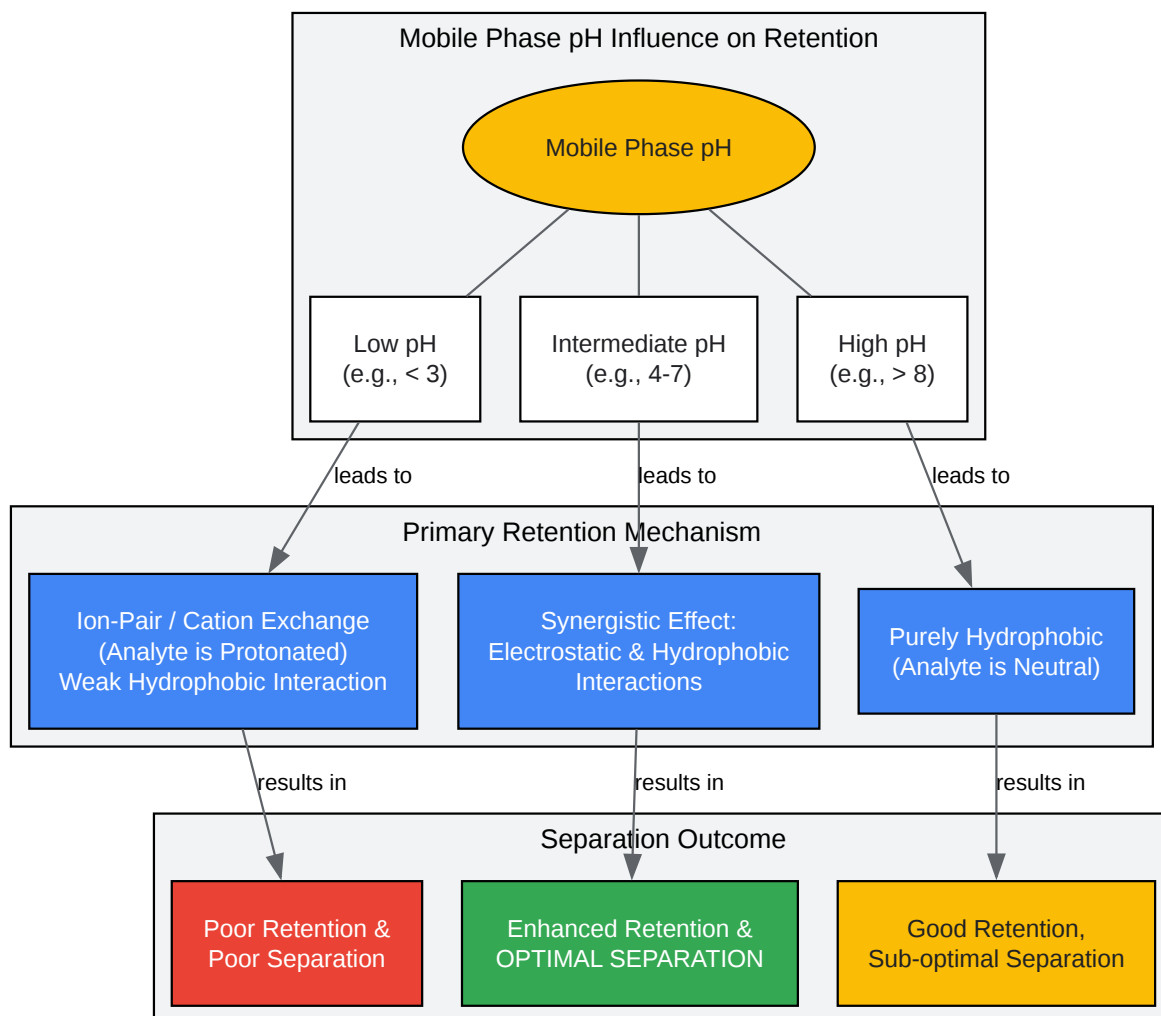
Analyte	Retention Time (min)[3][4]	UV max (nm) [3][4]	LOD (mg/L)[2] [4]	LOQ (mg/L)[2] [4]
3-Methoxphenidine (3-MXP)	8.06	276	N/A	N/A
4-Methoxphenidine (4-MXP)	8.08	229, 272	N/A	N/A
2-Methoxphenidine (2-MXP)	8.44	278	0.05	0.10

Note: LOD and LOQ values are reported for 2-MXP from a quantitative method; they are expected to be similar for the other isomers under the same conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical principles governing the separation.





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